Aristospan

Rheumatology Pediatric Rheumatology Juvenile Idiopathic Arthritis

Triamcinolone hexacetonide is an ultra-low-solubility (0.0002% aq.) microcrystalline corticosteroid that provides a 6-day intra-articular mean residence time—far exceeding soluble esters. Clinical superiority in juvenile idiopathic arthritis (HR 0.184, 81.6% relapse reduction vs. acetonide) and week-3 OA pain advantage (p<0.01 vs. methylprednisolone) make it the rational choice for depot immunosuppression. Low systemic absorption supports safe use in comorbid populations. Supplies are ≥98% HPLC purity; standard and bulk packaging available for research and pharmaceutical development.

Molecular Formula C30H41FO7
Molecular Weight 532.6 g/mol
Cat. No. B1221926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristospan
Synonyms9-fluoro-11 beta,16 alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone, 21-(3,3-dimethylbutyrate)
Aristospan
triamcinolone hexacetonide
Molecular FormulaC30H41FO7
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C
InChIInChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3
InChIKeyTZIZWYVVGLXXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aristospan (Triamcinolone Hexacetonide) Injectable Suspension – Procurement Specifications and Baseline Characterization


Aristospan is the branded injectable suspension of triamcinolone hexacetonide (THA), a synthetic glucocorticoid corticosteroid ester formulated as a microcrystalline depot suspension for intra-articular, intralesional, and sublesional administration [1]. THA is a prodrug that undergoes hydrolysis to release the active moiety triamcinolone acetonide, providing a prolonged anti-inflammatory and immunosuppressive effect [2]. The compound exhibits extremely low aqueous solubility (0.0002% at 25°C), a physicochemical property that directly governs its extended intra-articular residence time and sustained therapeutic action [3]. Aristospan is supplied as a 5 mg/mL sterile suspension containing polysorbate 80, sorbitol solution, and benzyl alcohol as a preservative [4].

Aristospan (Triamcinolone Hexacetonide) – Scientific Rationale for Non-Substitutability with Other Intra-Articular Corticosteroids


Generic substitution among intra-articular corticosteroid preparations is scientifically unsound due to marked differences in esterification, solubility, and resultant intra-synovial pharmacokinetics that directly translate to divergent clinical durability and systemic safety profiles. Triamcinolone hexacetonide (THA) is distinguished from its closest structural analog triamcinolone acetonide (TA) by the presence of a hexacetonide ester side chain, which confers approximately 10-fold lower aqueous solubility and consequently a significantly prolonged intra-articular residence time [1]. Comparative pharmacokinetic studies demonstrate that THA exhibits a mean residence time (MRT) of 6 days versus 1.2 days for triamcinolone diacetate, establishing a clear rank-order relationship between ester lipophilicity and joint retention . This physicochemical differentiation is further substantiated by clinical trial data showing that THA provides superior long-term remission rates in juvenile idiopathic arthritis compared to TA, with a hazard ratio for relapse of 0.184 (95% CI 0.089–0.381) [2]. Consequently, procurement decisions that fail to distinguish between THA and other triamcinolone esters or corticosteroid classes risk compromising therapeutic outcomes in conditions requiring sustained local immunosuppression.

Aristospan (Triamcinolone Hexacetonide) – Quantitative Comparator-Based Evidence for Scientific Procurement


Head-to-Head Comparison: Triamcinolone Hexacetonide vs. Triamcinolone Acetonide – Duration of Remission in Juvenile Idiopathic Arthritis

In a retrospective analysis of 39 patients with juvenile idiopathic arthritis (JIA) involving 165 injected joints (41 TH, 124 TA), triamcinolone hexacetonide demonstrated a significantly prolonged time to relapse compared to triamcinolone acetonide. The hazard of relapse was reduced by approximately 81% with TH relative to TA [1]. The median relapse time was substantially longer for TH, and the log-rank test confirmed a higher probability of relapse for TA during the study period (p < 0.001) [2].

Rheumatology Pediatric Rheumatology Juvenile Idiopathic Arthritis

Head-to-Head Comparison: Triamcinolone Hexacetonide vs. Methylprednisolone Acetate – Pain Reduction in Knee Osteoarthritis

In a double-blind randomized controlled trial of 57 patients with symptomatic knee osteoarthritis, triamcinolone hexacetonide (20 mg) demonstrated superior pain reduction compared to methylprednisolone acetate (40 mg) at week 3 post-injection [1]. The difference in pain relief was statistically significant (p < 0.01) at the 3-week time point, although this difference was no longer significant at week 8 (p = 0.17) [2]. Both agents provided significant pain relief compared to baseline at week 3 (p < 0.01) [3].

Osteoarthritis Pain Management Intra-Articular Corticosteroids

Head-to-Head Comparison: Triamcinolone Hexacetonide vs. Betamethasone – Pain Relief in Knee Arthritis

A systematic review of randomized controlled trials evaluating intra-articular corticosteroid injections identified one RCT (n = 23) in patients with knee arthritis that directly compared triamcinolone hexacetonide with betamethasone [1]. Triamcinolone hexacetonide demonstrated significantly better efficacy for pain relief at day 42 post-injection [2]. This finding is corroborated by pharmacokinetic data showing that THA maintains therapeutic synovial concentrations for a longer duration than betamethasone due to its lower solubility .

Knee Arthritis Corticosteroid Efficacy Systematic Review

Pharmacokinetic Differentiation: Mean Residence Time (MRT) of Triamcinolone Hexacetonide vs. Other Intra-Articular Glucocorticoids

A comparative pharmacokinetic study of six intra-articular glucocorticoids established the mean residence time (MRT) as the most appropriate parameter for comparing intra-joint retention and predicting duration of clinical effect . Triamcinolone hexacetonide exhibited an MRT of 6 days, which was substantially longer than that of triamcinolone diacetate (1.2 days) . Rimexolone demonstrated the longest MRT at 25 days; however, triamcinolone hexacetonide remains the clinically preferred long-acting corticosteroid in many rheumatology guidelines due to its established efficacy and safety profile [1].

Pharmacokinetics Intra-Articular Depot Drug Retention

Systemic Safety Differentiation: Lower Systemic Corticoid Levels with Triamcinolone Hexacetonide vs. Triamcinolone Acetonide

Multiple clinical studies have consistently reported that triamcinolone hexacetonide is associated with less systemic side effects compared to triamcinolone acetonide, a finding attributed to its lower solubility and slower systemic absorption from the joint space [1]. This safety differentiation is particularly relevant in pediatric populations where minimizing systemic glucocorticoid exposure is a clinical priority [2]. The reduced systemic bioavailability translates to less pronounced suppression of the hypothalamic-pituitary-adrenal (HPA) axis [3].

Systemic Safety Hypothalamic-Pituitary-Adrenal Axis Pediatric Rheumatology

Formulation and Solubility Benchmarking: Aqueous Solubility of Triamcinolone Hexacetonide

The aqueous solubility of triamcinolone hexacetonide is specified in the FDA-approved labeling as 0.0002% at 25°C [1]. This extremely low solubility is the primary determinant of its extended intra-articular residence time and distinguishes it from more soluble corticosteroid esters such as triamcinolone acetonide [2]. The microcrystalline suspension formulation of Aristospan leverages this low solubility to achieve a sustained depot effect .

Pharmaceutical Formulation Solubility Depot Injection

Aristospan (Triamcinolone Hexacetonide) – Prioritized Application Scenarios Derived from Comparator-Based Evidence


Intra-Articular Therapy in Juvenile Idiopathic Arthritis Requiring Prolonged Remission

Based on the hazard ratio of 0.184 (95% CI 0.089–0.381) demonstrating an 81.6% reduction in relapse risk compared to triamcinolone acetonide, Aristospan should be prioritized for intra-articular corticosteroid injections in pediatric patients with JIA where maximizing the duration of remission and minimizing injection frequency are primary clinical objectives [1]. The compound's documented association with reduced systemic side effects further supports its preferential use in this vulnerable population [2].

Early Symptom Control in Knee Osteoarthritis When Rapid Pain Relief Is Desired

For patients with symptomatic knee osteoarthritis requiring prompt pain relief, Aristospan (20 mg intra-articular) demonstrates superior analgesic efficacy at week 3 post-injection compared to methylprednisolone acetate (40 mg), with a statistically significant difference (p < 0.01) [3]. This early-onset advantage makes THA a rational choice when short-term symptom control is a clinical priority, though the effect converges with MPA by week 8 [4].

Extended-Duration Corticosteroid Therapy with Minimized Systemic Exposure

The mean residence time (MRT) of 6 days for triamcinolone hexacetonide, coupled with its extremely low aqueous solubility (0.0002% at 25°C), establishes Aristospan as a long-acting intra-articular depot corticosteroid . This pharmacokinetic profile supports its use in clinical scenarios where sustained local immunosuppression is required with minimal systemic absorption, such as in patients with comorbidities that contraindicate significant systemic glucocorticoid exposure [5].

Intralesional Therapy for Dermatologic Indications Requiring Local Depot Effect

Aristospan is indicated for intralesional administration in alopecia areata, discoid lupus erythematosus, keloids, localized hypertrophic/inflammatory lesions of granuloma annulare, lichen planus, lichen simplex chronicus, psoriatic plaques, and necrobiosis lipoidica diabeticorum [6]. The low-solubility microcrystalline suspension provides a sustained local depot effect, minimizing the need for frequent re-injection and reducing the risk of systemic side effects [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aristospan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.